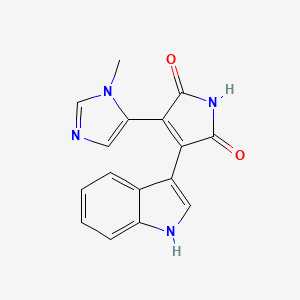
Didemnimide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemnimide C is a member of indoles, a member of pyrroles and a member of maleimides. It has a role as a metabolite.
Scientific Research Applications
Biological Activities
1. Antipredatory Effects
Didemnimide C exhibits significant antipredatory properties. Laboratory assays have demonstrated that it can deter feeding by various marine predators, including reef fish. In controlled experiments, this compound was found to enhance the deterrent effects of Didemnimide D, suggesting a synergistic interaction that increases its effectiveness as a feeding deterrent at natural concentrations . This property is crucial for the survival of the producing organisms in their natural habitats.
2. Cytotoxicity
Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human promyelocytic leukemia cells (HL-60) with an IC50 value indicating significant potency . Such findings suggest its potential role as a lead compound in anticancer drug development.
Case Studies and Research Findings
Case Study 1: Antipredatory Activity
A study conducted on Didemnum conchyliatum revealed that this compound significantly deterred feeding in laboratory settings but showed variable effectiveness in natural environments. This variability highlights the importance of environmental factors in determining the efficacy of natural deterrents .
Case Study 2: Cytotoxic Evaluation
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including HL-60 and others. The results indicated that this compound could serve as a promising candidate for further development into anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .
Comparative Data Table
| Property | This compound | Didemnimide D |
|---|---|---|
| Source | Didemnum conchyliatum | Didemnum sp. |
| Cytotoxicity (IC50) | 10.1 μM (HL-60) | 0.035 mg/ml (feeding deterrent) |
| Antipredatory Activity | Yes | Yes |
| Mechanism | Cell cycle inhibition | Feeding deterrent |
Properties
Molecular Formula |
C16H12N4O2 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22) |
InChI Key |
WVAGDTBMSZAWPO-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















